4-(4,4-Dimethyl-2,6-dioxopiperidin-1-yl)benzoic acid
CAS No.:
Cat. No.: VC18674397
Molecular Formula: C14H15NO4
Molecular Weight: 261.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15NO4 |
|---|---|
| Molecular Weight | 261.27 g/mol |
| IUPAC Name | 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoic acid |
| Standard InChI | InChI=1S/C14H15NO4/c1-14(2)7-11(16)15(12(17)8-14)10-5-3-9(4-6-10)13(18)19/h3-6H,7-8H2,1-2H3,(H,18,19) |
| Standard InChI Key | QZEZVPGDTFVTMD-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC(=O)N(C(=O)C1)C2=CC=C(C=C2)C(=O)O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Overview
4-(4,4-Dimethyl-2,6-dioxopiperidin-1-yl)benzoic acid is characterized by a piperidine ring substituted with two ketone groups at positions 2 and 6, along with 4,4-dimethyl substituents. The benzoic acid group is attached to the piperidine nitrogen via a para-substituted phenyl ring. This configuration imparts both hydrophilicity (via the carboxylic acid) and lipophilicity (via the aromatic and piperidine moieties), making it a candidate for drug discovery.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 4-(4,4-dimethyl-2,6-dioxopiperidin-1-yl)benzoic acid |
| Molecular Formula | |
| Molecular Weight | 261.27 g/mol |
| CAS Registry Number | 85872-58-8 |
| Canonical SMILES | CC1(CC(=O)N(C(=O)C1)C2=CC=C(C=C2)C(=O)O)C |
| InChI Key | QZEZVPGDTFVTMD-UHFFFAOYSA-N |
| PubChem CID | 17604123 |
The three-dimensional conformation of the molecule, as predicted by computational models, reveals a planar benzoic acid group and a puckered piperidine ring, which may influence its binding to biological targets.
Synthesis and Preparation
Laboratory-Scale Synthesis
The synthesis of 4-(4,4-Dimethyl-2,6-dioxopiperidin-1-yl)benzoic acid typically involves multi-step reactions starting from piperidine derivatives and benzoic acid precursors. One common approach includes:
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Functionalization of Piperidine: Introduction of ketone groups at positions 2 and 6 via oxidation reactions.
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N-Alkylation: Attachment of the para-substituted benzoic acid moiety to the piperidine nitrogen using coupling agents such as carbodiimides.
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Purification: Recrystallization or chromatography to isolate the final product.
While industrial-scale production methods remain proprietary, laboratory protocols emphasize the use of acetonitrile or tetrahydrofuran as solvents and 1,1′-carbonyldiimidazole (CDI) as a cyclizing agent . Reaction conditions often involve refluxing at elevated temperatures (e.g., 80–100°C) for 3–24 hours, yielding purities >95% .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in aqueous solutions (0.2 mg/mL at 25°C) but is highly soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N-methylpyrrolidone (NMP). Stability studies indicate degradation under strongly acidic (pH < 3) or basic (pH > 10) conditions, with a half-life of 48 hours in neutral buffers.
Spectroscopic Data
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IR Spectroscopy: Strong absorbance at 1700 cm (C=O stretch) and 2500–3300 cm (O-H stretch of carboxylic acid).
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NMR (H): Peaks at δ 1.2 ppm (singlet, 6H, methyl groups), δ 3.5 ppm (multiplet, 2H, piperidine CH), and δ 8.0 ppm (doublet, 2H, aromatic protons).
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